

IUPAC name for 1,3-Dimethoxypropan-2-amine

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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-amine

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An In-depth Technical Guide to **1,3-Dimethoxypropan-2-amine**: Synthesis, Properties, and Applications

Abstract

1,3-Dimethoxypropan-2-amine, a unique aliphatic primary amine, presents a compelling scaffold for innovation in chemical synthesis and drug discovery. Characterized by a central amine group flanked by two methoxy-functionalized carbons, this molecule offers a distinct combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and purification protocols, and potential applications for researchers and drug development professionals. We delve into the causality behind synthetic strategies and analytical validation, positioning **1,3-Dimethoxypropan-2-amine** as a versatile building block for creating more complex molecular architectures.

Introduction and Chemical Identity

1,3-Dimethoxypropan-2-amine (CAS No: 78531-29-0) is an organic compound whose structure is distinguished by a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.^{[1][2]} This arrangement of functional groups—two hydrogen bond acceptors (ether oxygens) and a primary amine that can act as both a hydrogen bond donor and a nucleophile—makes it a significant intermediate in synthetic organic chemistry.^[1] Its formal IUPAC name is **1,3-dimethoxypropan-2-amine**, and it is also known by synonyms such as 2-amino-1,3-dimethoxypropane.^{[2][3]} The unique positioning of these groups may confer distinct chemical properties and biological activities compared to

simpler amines, marking its potential significance in pharmaceutical and materials science research.^[1]

Caption: 2D Structure of **1,3-Dimethoxypropan-2-amine**.

Physicochemical Properties and Structural Elucidation

The utility of a chemical compound is fundamentally governed by its physical and chemical properties. **1,3-Dimethoxypropan-2-amine** is typically a colorless liquid with a predicted boiling point of approximately 160.8 °C and a density near 0.932 g/cm³.^[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Dimethoxypropan-2-amine

| Property | Value | Source |
|-------------------|--|-----------|
| IUPAC Name | 1,3-dimethoxypropan-2-amine | [2] |
| CAS Number | 78531-29-0 | [1][2] |
| Molecular Formula | C ₅ H ₁₃ NO ₂ | [1][4] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~160.8 °C (predicted) | [1] |
| Density | ~0.932 g/cm ³ (predicted) | [1] |
| SMILES | COCC(COC)N | [1][2][4] |
| InChI Key | DSZCUJHVOLGWBO-UHFFFAOYSA-N | [1][2][4] |

Structural Validation: A Spectroscopic Approach

While specific spectral data for this compound is not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are

predictable based on its functional groups.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy (-OCH₃) groups. The methine proton (CH-NH₂) would appear as a multiplet, coupled to the adjacent methylene protons. The four protons of the two methylene groups (-CH₂-) would likely appear as distinct multiplets due to their diastereotopicity. The two amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which is concentration-dependent; its signal would disappear upon a D₂O shake, confirming its identity.^[5]
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should exhibit four distinct signals: one for the methoxy carbons, one for the methylene carbons, one for the methine carbon attached to the nitrogen, and a fourth signal corresponding to the terminal methyl carbons of the methoxy groups. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.^[5]
- **Infrared (IR) Spectroscopy:** As a primary amine, its IR spectrum is characterized by two N-H stretching bands in the 3400-3250 cm⁻¹ region.^[6] A strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.^{[5][6]} Additionally, the C-N stretching of the aliphatic amine should produce a medium-to-weak band in the 1250–1020 cm⁻¹ range.^[6] Strong C-O stretching bands from the ether linkages are also expected.
- **Mass Spectrometry:** Following the "nitrogen rule," the compound's odd number of nitrogen atoms will result in a molecular ion peak (M⁺) with an odd mass-to-charge ratio (m/z = 119).^[5] The fragmentation pattern would likely be dominated by alpha-cleavage, where the bond between the central carbon and an adjacent methylene carbon breaks, yielding a resonance-stabilized iminium cation.^[5]

Synthesis, Purification, and Quality Control

The synthesis of **1,3-Dimethoxypropan-2-amine** can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways

A prevalent and logical approach is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is highly effective for forming primary amines.

Experimental Protocol: Reductive Amination of 1,3-Dimethoxyacetone

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxyacetone in a suitable solvent such as methanol or ethanol.
- **Amine Source:** Add a source of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0 °C). An excess of ammonia is typically used to favor the formation of the primary amine over secondary amine byproducts.
- **Reducing Agent:** Slowly add a reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), in portions while maintaining a low temperature to control the reaction exotherm. NaBH_3CN is often preferred as it is more selective for the imine intermediate over the starting ketone.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.
- **Workup:** Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., 1M HCl) until the solution is neutral or slightly acidic. Remove the organic solvent under reduced pressure.
- **Extraction:** Basify the aqueous residue with a strong base (e.g., NaOH) to deprotonate the amine salt and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
- **Drying and Concentration:** Dry the combined organic extracts over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent in vacuo to yield the crude **1,3-Dimethoxypropan-2-amine**.



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Caption: General workflow for synthesis via reductive amination.

Purification Strategies

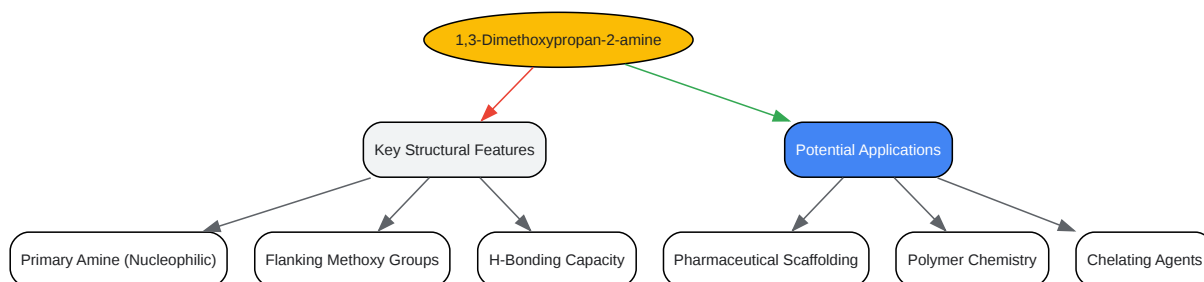
For applications in pharmaceuticals, high purity is paramount. While distillation can be effective, specialized techniques may be required to remove closely related impurities.[1] One noted method involves purification using trichloroacetic acid, which protonates the amine to form a salt that can be precipitated and separated from non-basic impurities.[1] Subsequent treatment with a base regenerates the pure amine.

Quality Control

To ensure the identity and purity of the final product, a robust quality control protocol is essential. Gas chromatography (GC) is typically employed to assess purity and identify any volatile byproducts, such as unreacted starting materials or over-alkylated products.[1] Nuclear magnetic resonance (NMR) spectroscopy serves to confirm the structure of the final compound and ensure the absence of significant impurities.[1]

Potential Applications in Research and Development

While extensive research specifically detailing the uses of **1,3-Dimethoxypropan-2-amine** is not widely published, its structure suggests significant potential in several fields.[1] Its utility lies in its role as a versatile chemical intermediate.



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Caption: Relationship between structure and potential applications.

Pharmaceutical and Medicinal Chemistry

The primary amine group is a common feature in many pharmaceuticals, serving as a key site for molecular interactions or as a handle for prodrug strategies.[1][7] The propan-2-amine backbone is a known scaffold in drug design. For instance, related structures like 1-(3,4-dimethoxyphenyl)propan-2-amine have been used to synthesize compounds investigated for conditions such as irritable bowel syndrome.[8] The flanking methoxy groups in **1,3-dimethoxypropan-2-amine** can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters in drug design. It can serve as a precursor for more complex molecules where the amine is derivatized to form amides, sulfonamides, or secondary/tertiary amines with desired biological activities.

Organic Synthesis and Material Science

In organic synthesis, **1,3-Dimethoxypropan-2-amine** is a valuable building block.[1] The primary amine can be used in a wide array of chemical reactions, including N-alkylation, acylation, and condensation reactions to form imines. In material science, the amine and methoxy groups could allow the molecule to interact with material surfaces or be incorporated into polymer backbones.[1] For example, it could be used as a monomer or a cross-linking agent in the synthesis of functional polymers or resins. The two ether linkages and the amine

also give it potential as a tridentate ligand for forming metal complexes, making it relevant for catalysis or the design of chelating agents.

Safety and Handling

1,3-Dimethoxypropan-2-amine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. It should be stored under an inert gas at refrigerated temperatures (2–8 °C) to ensure stability.[1]

Conclusion

1,3-Dimethoxypropan-2-amine is a structurally unique and synthetically valuable compound. While its direct applications are still emerging, its combination of a reactive primary amine and modulating methoxy groups makes it a highly attractive building block for drug development professionals and organic chemists. The synthetic routes are straightforward, and the molecule's properties can be readily characterized by standard analytical techniques. As the demand for novel molecular scaffolds grows, the potential of versatile intermediates like **1,3-Dimethoxypropan-2-amine** in creating next-generation pharmaceuticals and advanced materials is substantial.

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